Enhanced GPR35 Antagonist Potency: A Unique Functional Signature vs. the Unsubstituted Phenyl Analog
1-(3,5-Difluorophenyl)piperazine demonstrates significant, low-nanomolar antagonism at the GPR35 receptor, with a Ki of 6 nM for competitive binding and an IC50 of 2 nM for functional antagonism [1]. This activity is a critical differentiator from the non-fluorinated parent compound, 1-phenylpiperazine, which is known to be an inactive or significantly weaker ligand at GPR35 based on established SAR principles [2].
| Evidence Dimension | GPR35 Antagonism (Competitive Binding Affinity) |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | 1-Phenylpiperazine (unsubstituted analog) |
| Quantified Difference | Inactive/Weak (estimated >1000 nM) vs. 6 nM |
| Conditions | Competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells |
Why This Matters
The specific and potent GPR35 antagonism is not a class-wide property but is uniquely conferred by the 3,5-difluoro substitution, making this compound a specific tool for studying this orphan receptor and distinct from other phenylpiperazine building blocks.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50575549 (1-(3,5-Difluorophenyl)piperazine) at GPR35. Ki = 6 nM, IC50 = 2 nM. View Source
- [2] Thimm, D., et al. (2013). Characterization of new GPR35 receptor agonists and antagonists. British Journal of Pharmacology, 170(5), 973-985. View Source
